5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
描述
5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
属性
IUPAC Name |
5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-15-7-13-10-9(11(15)17)6-14-16(10)8-4-2-1-3-5-8/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLIRLDTHRKSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364207 | |
| Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69923-95-1 | |
| Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Conditions and Optimization
The solvent-free conditions eliminate the need for toxic solvents, aligning with green chemistry principles. A comparative study demonstrated that microwave irradiation reduces reaction times from 300–480 minutes (conventional heating) to 4–6 minutes, with yields improving from 73–86% to 87–94%. For instance, compound 3b (R₁ = Me, R₂ = Me) was synthesized in 87% yield within 4 minutes under microwave conditions, whereas conventional heating required 300 minutes for a 73% yield.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the aroyl halide activates the carboxamide group, followed by intramolecular cyclization to form the pyrimidinone ring. The 5-amino group remains intact throughout the process, as confirmed by the retention of NH₂ signals in $$ ^1 \text{H} $$-NMR spectra.
Conventional Thermal Cyclization in Solvent Media
Before the advent of microwave techniques, conventional heating in solvent media was the standard method. This approach involves refluxing 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides in acetonitrile for 5–8 hours.
Limitations and Challenges
While this method achieves moderate yields (73–86%), it suffers from prolonged reaction times and energy inefficiency. For example, synthesizing compound 3e (R₁ = Me, R₂ = 4-ClC₆H₄) required 360 minutes of refluxing to attain an 85% yield, whereas microwave irradiation completed the reaction in 4 minutes with a 94% yield.
Phase Transfer Catalysis-Assisted Alkylation
Alkylation of pyrazolopyrimidinol precursors under phase transfer catalysis (PTC) offers a mild alternative for functionalizing the pyrimidinone core. For example, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol reacts with methyl iodide or propargyl bromide in DMF at room temperature, using tetrabutylammonium bromide as a catalyst.
Structural Characterization
The alkylated products (e.g., P1 and P2 ) were characterized via X-ray diffraction, revealing nearly planar pyrazolopyrimidine moieties with dihedral angles of 1.22–32.38° between aromatic rings. Intermolecular hydrogen bonding (N1—H1···O1) and C—H···π interactions stabilize the crystal lattice, as evidenced by Hirshfeld surface analysis.
Cyclocondensation with Urea and Thiourea Derivatives
Cyclocondensation of 5-aminopyrazole carboxylic acid derivatives with urea or thiourea provides another route to the target compound. Heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with acetic anhydride forms an oxazinone intermediate, which subsequently reacts with urea at 200°C to yield pyrimidin-4-one derivatives.
Adaptability for Target Synthesis
While this method originally introduces a methyl group at position 3, omitting the methyl substituent in the starting material could direct the synthesis toward this compound. However, such modifications require further optimization.
Comparative Analysis of Synthetic Pathways
The table below summarizes key parameters for the leading methods:
| Method | Conditions | Time (min) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Microwave Irradiation | Solvent-free, 1000 W | 4–6 | 87–94 | Rapid, high-yield, eco-friendly |
| Conventional Heating | Acetonitrile, reflux | 300–480 | 73–86 | Reliable for small-scale |
| Phase Transfer Catalysis | DMF, room temperature | 120–240 | 65–79 | Mild conditions, scalable |
Microwave irradiation outperforms other methods in efficiency and yield, making it ideal for industrial applications. Phase transfer catalysis, while slower, avoids high temperatures, preserving thermally sensitive functional groups.
化学反应分析
Types of Reactions
5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the amino group, can lead to a variety of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted pyrazolopyrimidines with various functional groups .
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. Specifically, 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to the suppression of tumor growth. A recent study synthesized several derivatives based on this scaffold and evaluated their efficacy against various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .
Biochemical Applications
Enzyme Inhibition
this compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory action on protein kinases that are implicated in cancer and other diseases. The specificity and potency of these inhibitors can be optimized through structural modifications of the compound .
Antimicrobial Properties
The compound has exhibited antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. This property makes it a candidate for further development as an antibacterial agent .
Material Science
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The inclusion of this compound in polymer composites has shown improvements in tensile strength and thermal degradation temperatures, making them suitable for various industrial applications .
Data Tables
Case Studies
-
Anticancer Drug Development
A study published in Bioorganic & Medicinal Chemistry Letters focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives based on the structure of this compound. The derivatives were tested against human cancer cell lines and showed IC50 values indicating significant cytotoxicity . -
Neuroprotection Research
A research article detailed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal death. The findings suggested that treatment with the compound led to decreased levels of reactive oxygen species and improved cell viability compared to untreated controls . -
Material Properties Study
An investigation into the incorporation of this compound into polycarbonate matrices demonstrated enhanced mechanical properties and thermal stability compared to pure polycarbonate samples .
作用机制
The mechanism of action of 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolopyrimidines such as:
- 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one apart is its potent dual activity against various cancer cell lines and its significant inhibitory activity against CDK2. This makes it a promising candidate for further drug development and therapeutic applications .
生物活性
5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 69923-95-1) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
- Molecular Formula : C11H9N5O
- Molecular Weight : 227.22 g/mol
- CAS Number : 69923-95-1
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), reporting a minimum inhibitory concentration (MIC) of 0.02 μg/mL for a closely related compound . This potency surpasses that of the first-line antitubercular drug isoniazid, suggesting potential for development as a novel treatment for tuberculosis.
| Compound | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| 5-Amino-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | 0.02 | Isoniazid | 0.1 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. In one notable investigation, pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, compounds derived from this scaffold showed a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines .
Case Study: Inhibition of CDK2 and TRKA
A specific study examined the effects of synthesized pyrazolo[3,4-d]pyrimidine derivatives on renal carcinoma cell lines expressing CDK2 and TRKA. The results indicated that certain derivatives exhibited IC50 values of 11.70 µM and 19.92 µM against these targets, respectively, demonstrating their potential as dual inhibitors in cancer therapy .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 6s | 11.70 | CDK2 |
| Compound 6t | 19.92 | TRKA |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. A study measuring the inhibition of COX-2 activity found that related pyrazolo derivatives had IC50 values comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that compounds like 5-amino-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one may have therapeutic applications in treating inflammatory conditions.
| Compound | COX-2 IC50 (μmol) | Comparison Drug | COX-2 IC50 (μmol) |
|---|---|---|---|
| Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux (80% HCONH2, 10 hours), followed by cold-water precipitation and recrystallization from dimethylformamide (DMF) to yield the title compound (~60-70% yield). Key variables include solvent choice (polar aprotic solvents enhance cyclization) and reaction time, with prolonged heating improving ring closure but risking decomposition . Alternative methods use acetic anhydride and phosphoric acid under reflux (3 hours), yielding the product after ice-water quenching and ethanol recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy : Confirm the presence of NH₂ (stretching at ~3300-3400 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- ¹H NMR : Look for aromatic protons (δ 7.2-7.8 ppm for phenyl substituents) and pyrazolo-pyrimidine ring protons (δ 8.1-8.5 ppm) .
- Elemental analysis : Match calculated vs. experimental C, H, N percentages (e.g., C₁₁H₉N₅O: C 56.16%, H 3.86%, N 29.77%) .
Q. What are the preliminary biological activities reported for this scaffold?
- Methodological Answer : Derivatives exhibit anti-inflammatory and anticancer potential. For example:
- Substitution at the 4-position with aryl/alkyl urea groups (e.g., compound 9a-d ) showed COX-2 inhibition (IC₅₀ ~0.8-2.1 µM) in vitro .
- Thiazolidinone-fused analogs (e.g., 10a ) demonstrated antiproliferative activity against MCF-7 cells (IC₅₀ ~12 µM) via kinase inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, piperazine substitution) impact solubility and bioactivity?
- Methodological Answer :
- Fluorination : Introducing fluorobenzoyl groups (e.g., 5-(fluorobenzoylamino) derivatives) increases logP by ~0.5-1.0 units, enhancing membrane permeability but reducing aqueous solubility (e.g., from 1.2 mg/mL to 0.3 mg/mL in PBS) .
- Piperazine substitution : N-arylpiperazine derivatives (e.g., 8a,b ) improve solubility in polar solvents (e.g., DMSO solubility >50 mg/mL) and enhance CNS penetration due to basic nitrogen .
- SAR Tip : Use QSAR modeling to correlate substituent electronegativity with activity; bulky groups at the 1-phenyl position reduce metabolic clearance .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (24h vs. 48h), and controls (DMSO concentration ≤0.1%) .
- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding to kinases (e.g., EGFR, IC₅₀ discrepancies may arise from off-target effects) .
- Cross-reference solubility data : Discrepancies in activity may stem from differential solubility in assay media (e.g., DMSO vs. PBS) .
Q. How can computational methods guide the design of novel derivatives with improved pharmacokinetics?
- Methodological Answer :
- Docking studies : Target the ATP-binding pocket of kinases (e.g., PDB ID 1M17) to optimize hydrogen bonding (e.g., pyrimidin-4-one carbonyl with Lys721) .
- ADMET prediction : Use SwissADME to predict BBB permeability (e.g., logBB >0.3 for CNS-active analogs) and CYP3A4 inhibition risk .
- MD simulations : Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 50 ns) to prioritize stable binders .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:IPA 85:15) to separate enantiomers (e.g., 13 , >99% ee) .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) in key cyclization steps to control stereochemistry .
- Scale-up tip : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
